molecular formula C21H19FN6O2 B12425624 Lorlatinib-13C,d3

Lorlatinib-13C,d3

Cat. No.: B12425624
M. Wt: 410.4 g/mol
InChI Key: IIXWYSCJSQVBQM-WCHPYLTNSA-N
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Description

Lorlatinib-13C,d3 is a labeled version of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor. Lorlatinib is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC). The labeled compound this compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Lorlatinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorlatinib-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lorlatinib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Lorlatinib structure. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

Lorlatinib-13C,d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to study their structures and properties.

Scientific Research Applications

Lorlatinib-13C,d3 is widely used in scientific research for various applications:

    Pharmacokinetics: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Lorlatinib in the body.

    Metabolic Pathways: Researchers use this compound to identify and characterize the metabolic pathways of Lorlatinib.

    Drug-Drug Interactions: The compound is used to investigate potential interactions between Lorlatinib and other drugs.

    Biological Studies: this compound is used in cell culture and animal studies to understand its biological effects and mechanisms of action.

Mechanism of Action

Lorlatinib-13C,d3 exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK) enzyme. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ALK fusion proteins, which are commonly found in ALK-positive NSCLC. By binding to these targets, this compound disrupts the signaling pathways and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Lorlatinib-13C,d3 is unique compared to other similar compounds due to its labeled isotopes, which allow for detailed pharmacokinetic and metabolic studies. Similar compounds include:

    Crizotinib: A first-generation ALK inhibitor with lower potency and CNS penetration compared to Lorlatinib.

    Alectinib: A second-generation ALK inhibitor with improved efficacy and CNS penetration but different resistance profiles.

    Brigatinib: Another second-generation ALK inhibitor with a distinct resistance profile and efficacy in ALK-positive NSCLC.

This compound stands out due to its enhanced ability to penetrate the CNS and its effectiveness against a broader range of ALK mutations .

Properties

Molecular Formula

C21H19FN6O2

Molecular Weight

410.4 g/mol

IUPAC Name

(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3

InChI Key

IIXWYSCJSQVBQM-WCHPYLTNSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C

Origin of Product

United States

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